molecular formula C23H28N4O5 B11144303 3-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[2-(pyridin-4-yl)ethyl]propanamide

3-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[2-(pyridin-4-yl)ethyl]propanamide

Cat. No.: B11144303
M. Wt: 440.5 g/mol
InChI Key: QBEWCVBNXBWHGA-UHFFFAOYSA-N
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Description

The compound 3-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[2-(pyridin-4-yl)ethyl]propanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining an imidazolidinone ring, a dimethoxyphenyl group, and a pyridine moiety, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenylacetic acid, pyridine-4-ethylamine, and other reagents.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to improve efficiency.

    Purification Techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can target the imidazolidinone ring or the carbonyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Receptor Binding: It can be studied for its potential to bind to specific biological receptors.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways or receptors.

    Therapeutic Applications:

Industry

    Material Science: The compound can be explored for its properties in creating new materials or coatings.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The compound exerts its effects through several mechanisms:

    Molecular Targets: It may target specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[2-(pyridin-3-yl)ethyl]propanamide
  • 3-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[2-(pyridin-2-yl)ethyl]propanamide

Uniqueness

  • Structural Features : The combination of the imidazolidinone ring, dimethoxyphenyl group, and pyridine moiety is unique.
  • Reactivity : The compound’s reactivity profile is distinct due to the presence of multiple functional groups.
  • Applications : Its potential applications in various fields make it a versatile compound for research and development.

3-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-[2-(pyridin-4-yl)ethyl]propanamide , highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Properties

Molecular Formula

C23H28N4O5

Molecular Weight

440.5 g/mol

IUPAC Name

3-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-(2-pyridin-4-ylethyl)propanamide

InChI

InChI=1S/C23H28N4O5/c1-31-19-5-3-17(15-20(19)32-2)10-14-27-22(29)18(26-23(27)30)4-6-21(28)25-13-9-16-7-11-24-12-8-16/h3,5,7-8,11-12,15,18H,4,6,9-10,13-14H2,1-2H3,(H,25,28)(H,26,30)

InChI Key

QBEWCVBNXBWHGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(NC2=O)CCC(=O)NCCC3=CC=NC=C3)OC

Origin of Product

United States

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